PBRM1-BD2-IN-4 is a selective inhibitor targeting the bromodomain of PBRM1, a subunit of the PBAF chromatin remodeling complex. PBRM1 plays a dual role in cancer biology, functioning as both a tumor suppressor and promoter, particularly in clear cell renal cell carcinoma and prostate cancer. The compound is designed to elucidate the role of PBRM1 in chromatin binding and its implications in cancer pathogenesis.
The compound was identified through high-throughput screening of chemical libraries aimed at discovering selective inhibitors for the second bromodomain (BD2) of PBRM1. Research efforts have focused on understanding the interactions between PBRM1 and acetylated histones, as well as its binding affinity to various nucleic acid structures.
PBRM1-BD2-IN-4 is classified as an epigenetic reader domain inhibitor, specifically targeting bromodomains, which are protein interaction modules that recognize acetylated lysine residues on histone proteins.
The synthesis of PBRM1-BD2-IN-4 involves several key steps, including:
The synthesis typically follows established routes for similar compounds, with careful monitoring of reaction conditions to optimize yield and purity. For example, the introduction of chlorine at specific positions on the quinazolinone scaffold significantly enhanced binding affinity .
PBRM1-BD2-IN-4 features a complex molecular structure characterized by a core scaffold that interacts specifically with the BD2 domain of PBRM1. The detailed structural analysis reveals:
The binding affinity of PBRM1-BD2-IN-4 has been quantified with dissociation constants (Kd) typically in the low micromolar range, indicating strong interaction with its target .
PBRM1-BD2-IN-4 participates in several significant chemical reactions:
Quantitative assays have demonstrated that PBRM1-BD2-IN-4 effectively disrupts PBRM1's chromatin binding capabilities, which can be monitored through changes in thermal stability (ΔTm) and cellular proliferation assays .
The mechanism by which PBRM1-BD2-IN-4 exerts its effects involves:
Studies have shown that inhibition of PBRM1 function correlates with decreased cell proliferation in cancer models, providing evidence for its potential therapeutic application .
PBRM1-BD2-IN-4 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications can significantly influence both solubility and binding characteristics .
PBRM1-BD2-IN-4 has several scientific applications:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3